molecular formula C18H28N4O2 B6010279 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide

Cat. No.: B6010279
M. Wt: 332.4 g/mol
InChI Key: YDECLGFTHAJJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide is a chemical compound that is commonly known as IPPA. This compound has been widely studied due to its potential applications in scientific research. IPPA is a piperazine-based compound that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of IPPA is not fully understood. However, it is believed that IPPA acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. IPPA has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that is involved in the regulation of gene expression. Additionally, IPPA has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
IPPA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that IPPA inhibits the growth and proliferation of cancer cells. Additionally, IPPA has been shown to induce apoptosis (programmed cell death) in cancer cells. In animal studies, IPPA has been shown to improve cognitive function and memory in mice with Alzheimer's disease. Additionally, IPPA has been shown to improve motor function in mice with Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPPA for lab experiments is its specificity. IPPA has been shown to have a high degree of specificity for certain enzymes and proteins, which makes it a valuable tool for studying the role of these molecules in various diseases. Additionally, IPPA has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of IPPA is its cost. IPPA is a relatively expensive compound, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on IPPA. One area of research is the development of new drugs based on IPPA. Researchers are currently exploring the use of IPPA derivatives as potential therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers are exploring the use of IPPA as a diagnostic tool for the detection of cancer and other diseases. Another area of research is the development of new methods for synthesizing IPPA. Researchers are currently exploring new methods for synthesizing IPPA that are more efficient and cost-effective.

Synthesis Methods

IPPA is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of isobutyryl chloride with piperazine to form N-isobutyrylpiperazine. This compound is then reacted with 3-pyridinylpropylamine to form N-[3-(3-pyridinyl)propyl]isobutyrylpiperazine. Finally, this compound is reacted with acetic anhydride to form IPPA.

Scientific Research Applications

IPPA has been widely studied for its potential applications in scientific research. One of the main areas of research has been the development of new drugs for the treatment of various diseases. IPPA has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, IPPA has been studied for its potential as a diagnostic tool for the detection of cancer and other diseases.

Properties

IUPAC Name

2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-14(2)13-22-10-9-21-18(24)16(22)11-17(23)20-8-4-6-15-5-3-7-19-12-15/h3,5,7,12,14,16H,4,6,8-11,13H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDECLGFTHAJJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)NCCCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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